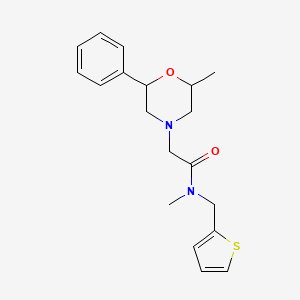![molecular formula C20H20N4O3 B7534294 N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of the p53-MDM2 interaction, which is a critical pathway in cancer development.
Mécanisme D'action
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide inhibits the interaction between p53 and MDM2, which is a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby suppressing its tumor-suppressive functions. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide binds to the p53-binding pocket of MDM2, preventing the interaction between p53 and MDM2 and thereby stabilizing p53 levels in cancer cells.
Biochemical and Physiological Effects:
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its high potency and selectivity for the p53-MDM2 interaction. This makes it an ideal tool for studying the role of p53 in cancer development. However, one limitation of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide treatment. Additionally, the combination of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the use of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide in clinical trials for cancer treatment is an exciting prospect that warrants further investigation.
Conclusion:
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is a promising small molecule inhibitor of the p53-MDM2 interaction that has shown significant potential in cancer research. Its high potency and selectivity make it an ideal tool for studying the role of p53 in cancer development. Future research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide will undoubtedly shed more light on its potential as a cancer therapy.
Méthodes De Synthèse
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 4-bromo-2-chloroacetanilide with morpholine-4-carbonyl chloride to form N-(4-bromo-2-chloroacetanilido)-N-(morpholine-4-carbonyl)amine. This intermediate is then reacted with 3-(benzyloxy)aniline to form the final product, N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide.
Applications De Recherche Scientifique
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(18-16-6-1-2-7-17(16)22-23-18)21-13-14-4-3-5-15(12-14)20(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLQLZSZAOZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

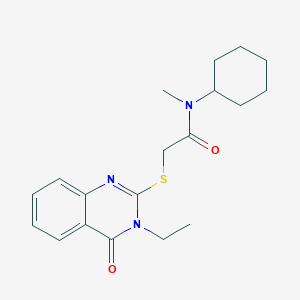
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)
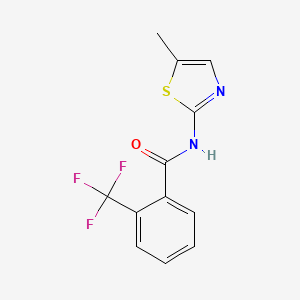
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
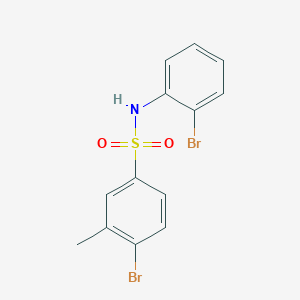
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)
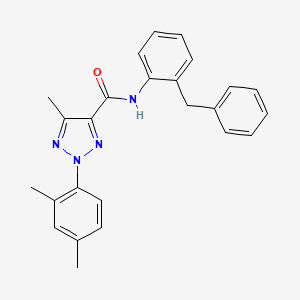
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
